[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine
Description
[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine is a primary amine characterized by a phenyl ring substituted with a methyl group at the 4-position and a furan-2-ylmethoxy group at the 2-position. The furan moiety introduces electron-rich aromaticity, while the methoxy linker provides spatial flexibility. This compound has been cataloged as a primary amine (CymitQuimica, Ref: 10-F649324), though commercial availability is currently discontinued . Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol.
Properties
IUPAC Name |
[2-(furan-2-ylmethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h2-7H,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQIKSKGGGAPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine, also referred to as {3-[(furan-2-ylmethoxy)methyl]phenyl}methanamine, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a phenylmethanamine structure, which may contribute to its unique biological properties. The presence of both the furan moiety and the amine group allows for diverse interactions with biological targets.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been investigated alongside other furan derivatives for its ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and S. epidermidis .
- Anticancer Potential : The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines without significant cytotoxicity to normal cells . For instance, derivatives related to this compound exhibited effective antimicrobial profiles and were evaluated against human cancer cell lines using the MTT assay.
- Mechanism of Action : While the exact mechanism remains largely uncharacterized, it is believed that this compound interacts with specific enzymes or receptors, modulating biochemical pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antimicrobial Studies : A study evaluated various derivatives for their ability to inhibit quorum sensing in S. aureus, revealing that certain structural modifications enhanced their antimicrobial efficacy .
- Cytotoxicity Testing : In a comparative analysis, compounds derived from furan were tested against both standard and clinical strains, showing significant antibacterial effects at low concentrations (MICs ranging from 0.25 µg/mL to 4 µg/mL) .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity (Normal Cells) |
|---|---|---|---|
| This compound | Moderate | Promising | Low |
| {3-[(furan-2-ylmethoxy)methyl]phenol} | Low | Moderate | Low |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | High | Moderate | Non-cytotoxic |
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . The presence of the furan moiety enhances its biological activity by improving binding affinity to specific molecular targets.
Medicine
Due to its unique structure, [2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine is being explored as a potential drug candidate . Its ability to interact with various biological pathways makes it a subject of interest for developing new therapeutic agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Anticancer Research
Another study investigated the effects of this compound on various cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways, suggesting a dual mechanism of action—both cytotoxicity and apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Core
Heterocyclic Modifications
- [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine (): Structure: Replaces the furan with a saturated tetrahydrofuran (oxolan) ring. Molecular Formula: C₁₃H₁₉NO₂.
- (2-(p-Tolyl)thiazol-4-yl)methanamine (): Structure: Substitutes the furan-methoxy group with a thiazole ring linked to a p-tolyl group. Molecular Formula: C₁₁H₁₂N₂S.
Linker and Chain Modifications
- [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine (): Structure: Replaces the furan-methoxy group with a methoxyethoxy chain. Molecular Formula: C₁₁H₁₇NO₂.
- (4-(Furan-2-yl)phenyl)methanamine (): Structure: Directly attaches furan to the phenyl ring without a methoxy linker. Impact: Reduced steric hindrance and altered electronic effects, possibly enhancing interaction with planar biological targets . Molecular Formula: C₁₁H₁₁NO.
Table 1: Key Properties of Selected Analogs
Preparation Methods
Ether Formation via Alkylation
- Starting Materials: 4-methylphenol (p-cresol) and furan-2-ylmethyl chloride.
- Reaction: The phenolic hydroxyl group of 4-methylphenol undergoes nucleophilic substitution with furan-2-ylmethyl chloride to form the furan-2-ylmethoxy-4-methylbenzene intermediate.
- Conditions: This alkylation is typically performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetone.
- Outcome: Formation of the ether bond linking the furan ring to the methylphenyl moiety.
Introduction of the Amino Group
- Nitration: The methyl-substituted phenyl ether intermediate is subjected to nitration, typically using a nitrating mixture such as nitric acid and sulfuric acid, to introduce a nitro group at the benzylic position or an appropriate aromatic position.
- Reduction: The nitro group is then reduced to an amine, commonly using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with agents like tin(II) chloride or iron in acidic medium.
- Result: The final product, [2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine, is obtained with the amino group installed on the phenyl ring.
Detailed Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Alkylation (Ether formation) | 4-methylphenol + furan-2-ylmethyl chloride, base (K2CO3), DMF, reflux | 2-(Furan-2-ylmethoxy)-4-methylbenzene |
| 2 | Nitration | HNO3/H2SO4, low temperature | Nitro-substituted 2-(Furan-2-ylmethoxy)-4-methylbenzene |
| 3 | Reduction | Pd/C, H2 or SnCl2/HCl | This compound |
Analytical and Structural Confirmation
- The synthesized compound is confirmed by spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for aromatic protons, methoxy protons, and amine protons.
- Infrared Spectroscopy (IR): Presence of amine N-H stretching bands and ether C-O-C stretching.
- Mass Spectrometry (MS): Molecular ion peak corresponding to molecular weight 217.26 g/mol.
- Elemental analysis and melting point determination further confirm compound purity.
Summary Table of Key Data
| Parameter | Data/Value |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 1248059-64-4 |
| Key Starting Materials | 4-methylphenol, furan-2-ylmethyl chloride |
| Typical Solvents | DMF, acetone |
| Common Bases | Potassium carbonate, sodium hydride |
| Nitration Reagents | Nitric acid, sulfuric acid |
| Reduction Methods | Pd/C hydrogenation, SnCl2/HCl |
| Analytical Techniques | NMR, IR, MS, elemental analysis |
Q & A
Q. What are the key steps in synthesizing [2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine, and how can purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves:
Nucleophilic substitution : Reacting 4-methyl-2-hydroxybenzaldehyde with 2-(chloromethyl)furan under basic conditions (e.g., K₂CO₃) to form the furylmethoxy intermediate .
Reductive amination : Converting the aldehyde group to the methanamine moiety using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol .
Purity Assurance :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Confirm final compound purity (>95%) using LC-MS and ¹H/¹³C NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.2–7.4 ppm for protons, δ 110–150 ppm for carbons), methoxy group (δ 3.8–4.2 ppm), and methanamine (δ 1.5–2.5 ppm for NH₂) .
- LC-MS : Confirm molecular weight (calc. for C₁₃H₁₅NO₂: 217.11 g/mol) and detect impurities .
- FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Q. How can researchers design initial biological activity screening for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549) .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to structural similarity to bioactive amines .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for nucleophilic substitution) and improves yield by 15–20% .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if furan attachment is challenging .
- Solvent optimization : Use DMF or DMSO for polar intermediates; switch to toluene for non-polar steps to reduce side reactions .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks : Verify assay conditions (e.g., pH, serum concentration) across labs.
- Metabolite analysis : Use LC-MS to identify degradation products (e.g., oxidized furan rings) that may alter activity .
- Structural analogs : Compare activity with derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .
Q. What computational tools are recommended for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to serotonin receptors (e.g., 5-HT₂A) .
- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Q. How can stability and toxicity profiles be systematically evaluated?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- In vitro toxicity : Screen for hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG channel inhibition) .
- ADMET prediction : Use SwissADME or ADMETLab to estimate blood-brain barrier penetration and CYP450 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
